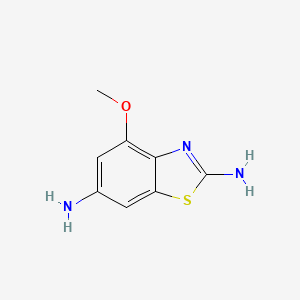

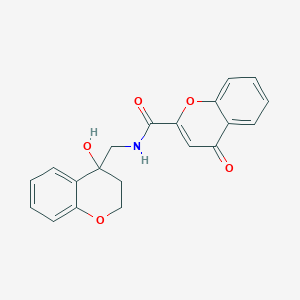

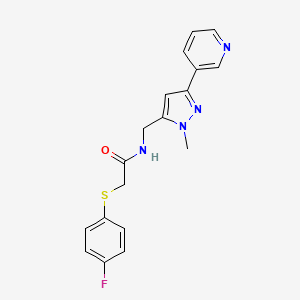

![molecular formula C19H18N2O2 B2977878 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898425-49-5](/img/structure/B2977878.png)

2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, also known as MQAE, is a fluorescent probe used in scientific research. It has been widely used in biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is a valuable precursor in the synthesis of fused heterocycles . Fused heterocycles are rings where two or more atoms are common to two adjoining rings. These structures are significant in medicinal chemistry due to their diverse biological activities. The compound’s structure allows for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.

Drug Discovery and Development

The unique structure of the compound offers potential in drug discovery and development. Its molecular framework is conducive to binding with various biological targets, which is a critical step in the development of new therapeutic agents. Researchers can modify the compound to enhance its interaction with specific proteins or enzymes, tailoring its pharmacological profile.

Antiviral Therapeutics

Compounds containing the five-membered heteroaryl amines, similar to the structure of our compound, have shown antiviral activity . These findings suggest that further modification of the compound could lead to the development of new antiviral drugs, potentially effective against diseases like Newcastle disease virus.

Inhibitory Properties Against Blood Clotting Factors

Derivatives of this compound have been studied for their inhibitory properties against blood clotting factors Xa and XIa . These factors are crucial in the blood coagulation process, and inhibitors can be used to prevent thrombosis, making this application particularly relevant in cardiovascular research.

Antibacterial and Antimycobacterial Activities

The imidazole moiety, which is structurally related to our compound, is known for its antibacterial and antimycobacterial properties . This suggests that the compound could be modified to enhance these activities, leading to the development of new antibiotics.

Study of Molecular Interactions

Due to its complex structure, the compound can be used to study molecular interactions. It can serve as a model to understand how small molecules interact with biological macromolecules, which is fundamental in the field of biochemistry and molecular biology.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Mode of Action

It’s worth noting that compounds with similar structures have shown significant biological activities . For instance, 4-hydroxy-2-quinolones have shown unique biological activities .

Biochemical Pathways

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to play significant roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Result of Action

Compounds with similar structures have shown significant biological activities .

properties

IUPAC Name |

2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-4-2-3-5-16(12)19(23)20-15-10-13-6-7-17(22)21-9-8-14(11-15)18(13)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQXHTYDFAHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

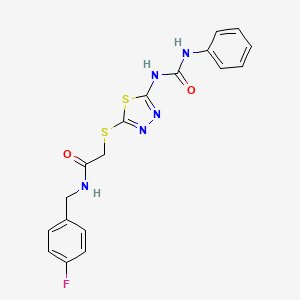

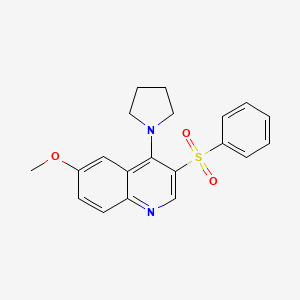

![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)

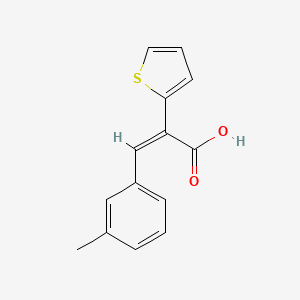

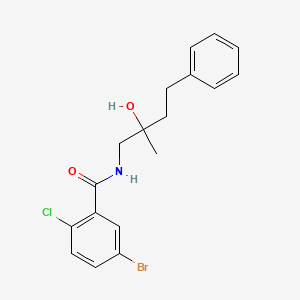

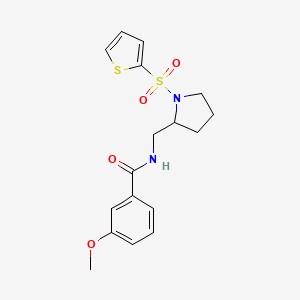

![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)

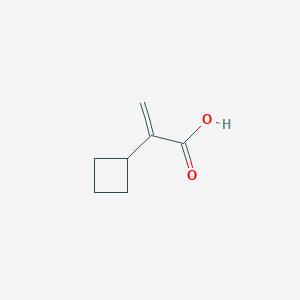

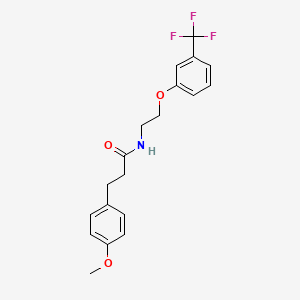

![N'-(1,3-Benzodioxol-5-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2977815.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)